molecular formula C20H21N3O4S2 B2660268 N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B2660268
M. Wt: 431.5 g/mol
InChI Key: LDTSOCPQMPLXBW-UHFFFAOYSA-N
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Description

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide is a useful research compound. Its molecular formula is C20H21N3O4S2 and its molecular weight is 431.5 g/mol. The purity is usually 95%.
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Biological Activity

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, categorized as a benzothiazole derivative, features a benzothiazole ring, a sulfonyl group linked to a pyrrolidine moiety, and a benzamide group, suggesting diverse pharmacological properties.

Molecular Formula and Structure

The molecular formula for this compound is C18H25N3O2SC_{18}H_{25}N_{3}O_{2}S. The structure can be depicted as follows:

Structure C18H25N3O2S\text{Structure }\text{C}_{18}\text{H}_{25}\text{N}_{3}\text{O}_{2}\text{S}

Physical Properties

The compound is expected to exhibit moderate solubility in polar solvents due to its functional groups. While specific melting and boiling points require experimental determination, the stability of the compound is influenced by pH and temperature, with potential sensitivity to hydrolysis under extreme conditions.

This compound likely interacts with specific biological targets such as enzymes or receptors. Its mechanism of action may involve enzyme inhibition by binding to active sites, disrupting various biological pathways.

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit significant pharmacological activities:

  • Anticancer Activity : Studies have shown that benzothiazole derivatives can inhibit tumor growth by targeting key signaling pathways involved in cancer proliferation.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting inflammatory mediators.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antitumor Efficacy : A study reported that benzothiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, highlighting their potential as anticancer agents .
  • Enzyme Inhibition : Research has indicated that similar compounds can act as effective inhibitors of specific enzymes involved in disease processes, such as kinases and proteases .
  • Combination Therapies : Investigations into combination therapies involving benzothiazole derivatives have shown enhanced efficacy in reducing tumor growth when paired with established chemotherapeutics .

Comparison of Biological Activities

CompoundActivity TypeTargetReference
This compoundAnticancerVarious cancer cell lines
Benzothiazole Derivative AAnti-inflammatoryCOX enzymes
Benzothiazole Derivative BAntitumorKinases

Synthesis Methods

The synthesis of this compound typically involves several key steps:

StepReaction TypeConditions
1Coupling ReactionBasic conditions in organic solvent (e.g., dichloromethane)
2PurificationRecrystallization or chromatography

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-2-27-16-6-5-7-17-18(16)21-20(28-17)22-19(24)14-8-10-15(11-9-14)29(25,26)23-12-3-4-13-23/h5-11H,2-4,12-13H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTSOCPQMPLXBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.